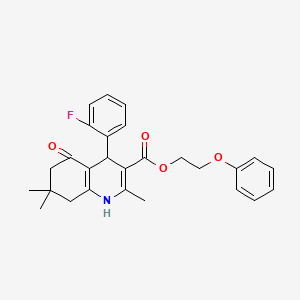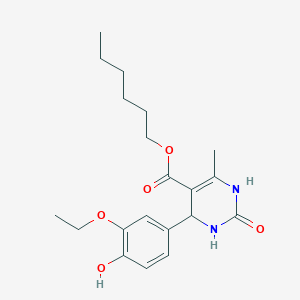![molecular formula C13H9ClFN3O B11686019 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11686019.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida es un compuesto que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un enlace C=N, donde el nitrógeno está unido a un grupo alquilo o arilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida normalmente implica la reacción de condensación entre 2-cloro-6-fluorobenzaldehído y piridina-2-carbohidrazida. La reacción generalmente se lleva a cabo en un disolvente como etanol o metanol bajo condiciones de reflujo . La reacción se puede representar de la siguiente manera:
2-cloro-6-fluorobenzaldehído+piridina-2-carbohidrazida→N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar bajo condiciones apropiadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar complejos estables con iones metálicos, lo que puede inhibir la actividad enzimática bloqueando los sitios activos. Además, la presencia del grupo base de Schiff permite que el compuesto participe en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2,5-dimetoxi fenil)metilideno]bifenil-4-carbohidrazida
- N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
- E-N'-[(piridina-3-il)metilideno]adamantano-1-carbohidrazida
- E-N'-[(5-nitrotiofeno-2-il)metilideno]adamantano-1-carbohidrazida
Singularidad
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]piridina-2-carbohidrazida es única debido a la presencia de átomos de cloro y flúor en el anillo fenilo, lo que puede influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C13H9ClFN3O |
|---|---|
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-17-18-13(19)12-6-1-2-7-16-12/h1-8H,(H,18,19)/b17-8+ |
Clave InChI |
YESUNLOGEWVMSQ-CAOOACKPSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)



![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11685987.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B11686009.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11686013.png)
![2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium](/img/structure/B11686016.png)
